molecular formula C10H14Cl2Si B6596106 Silane, dichloromethyl[1-(methylphenyl)ethyl]- CAS No. 718635-97-3

Silane, dichloromethyl[1-(methylphenyl)ethyl]-

Cat. No.: B6596106
CAS No.: 718635-97-3
M. Wt: 233.21 g/mol
InChI Key: ARWKFMLCSDHKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, dichloromethyl[1-(methylphenyl)ethyl]-: . This compound is characterized by the presence of a silane group bonded to a dichloromethyl group and a 1-(methylphenyl)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, dichloromethyl[1-(methylphenyl)ethyl]- typically involves the reaction of dichloromethylsilane with 1-(methylphenyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Silane, dichloromethyl[1-(methylphenyl)ethyl]- involves large-scale reactions using high-purity starting materials and advanced catalytic systems. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Silane, dichloromethyl[1-(methylphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl lithium or Grignard reagents.

Major Products: The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the reagents and conditions used .

Scientific Research Applications

Silane, dichloromethyl[1-(methylphenyl)ethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, dichloromethyl[1-(methylphenyl)ethyl]- exerts its effects involves the interaction of its silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The pathways involved include nucleophilic substitution and addition reactions, which enable the compound to modify and stabilize other molecules .

Comparison with Similar Compounds

  • Silane, dichloromethyl-
  • Silane, methyldichloro-
  • Dichloromethylsilane

Comparison: Silane, dichloromethyl[1-(methylphenyl)ethyl]- is unique due to the presence of the 1-(methylphenyl)ethyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

dichloro-methyl-[1-(4-methylphenyl)ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2Si/c1-8-4-6-10(7-5-8)9(2)13(3,11)12/h4-7,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWKFMLCSDHKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992573
Record name Dichloro(methyl)[1-(4-methylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718635-97-3
Record name Benzene, [1-(dichloromethylsilyl)ethyl]methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloro(methyl)[1-(4-methylphenyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.